Compound Description: This compound results from reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran. Its structure was confirmed by nuclear magnetic resonance and X-ray diffraction. []
Compound Description: These derivatives were synthesized and evaluated for their antibacterial activity. In vitro studies showed weak to moderate activity, with N-alkyl piperazine benzofuran derivatives exhibiting better activity than their corresponding chalcone counterparts. []
Compound Description: EPZ015866 and EPZ015666 are protein arginine methyltransferase 5 (PRMT5) inhibitors. EPZ015866 was found to be more potent than EPZ015666 in attenuating RANKL-induced osteoclast differentiation. []
Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and antitubercular activities. Some derivatives displayed promising activity against various bacterial and fungal strains. []
Compound Description: This series of compounds was synthesized and evaluated as histamine H3 and H4 receptor ligands. LINS01004 displayed high affinity for H3R, while LINS01007 showed moderate affinity for H4R. []
Compound Description: The crystal structure of this compound was determined, revealing a triclinic crystal system. []
Compound Description: This compound was synthesized as a precursor to isoindolo[2,1-a]quinoline derivatives. []
Compound Description: This compound was structurally characterized by X-ray crystallography, revealing a nearly planar structure. []
Compound Description: The crystal structure of this compound, solved using X-ray diffraction, revealed a dihedral angle of 11.67° between the benzofuran and triazole rings. []
Compound Description: This compound is a potential drug candidate designed to possess antihypertensive, antioxidant, and beta-adrenolytic activity. []
Compound Description: The crystal structure of this compound was determined, revealing a nearly planar structure with a syn conformation across the C=N bond. []
Compound Description: The crystal structure of this compound was solved, revealing a planar benzofuran ring system and an acetyl bridge connecting it to a mesityl group. []
Compound Description: This compound was characterized by X-ray crystallography. []
Compound Description: The crystal structure of this compound shows a planar structure with a trans configuration across the C=N bond. []
Compound Description: These compounds were synthesized and evaluated for their in vitro antibacterial activity against various gram-negative and gram-positive bacterial strains. []
Compound Description: This compound exists in two polymorphic forms, with polymorph II characterized by X-ray crystallography, revealing chains of cationic molecules linked by N-H…Cl hydrogen bonds. []
Compound Description: This compound and its salts are patented for their potential use in the preparation of anti-cancer drugs. []
Compound Description: The crystal structure of this compound has been reported. []
Compound Description: ABBF is a novel α7 nicotinic acetylcholine receptor agonist that has shown promise in improving working and recognition memory in rodent models. It exhibits a high affinity for the α7 nAChR and acts as an antagonist at 5-HT3, α3β4, α4β2, and muscle nAChRs. []
Compound Description: These derivatives were synthesized and evaluated for their antibacterial activity. One of the derivatives, 3e, showed good to moderate inhibitory effects against several Gram-positive and Gram-negative bacteria. []
Compound Description: This paper describes a method for synthesizing 3-(pyridin-2-yl)indoles using a palladium/copper bimetallic-catalyzed C-H heteroarylation reaction. []
Compound Description: This paper reports a facile, ultrasound-assisted synthesis of benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones. []
Compound Description: This entry discusses a novel crystalline salt and pharmaceutical compositions containing (S)-6-((1-acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide. []
Compound Description: A series of fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles was synthesized and evaluated for their antimicrobial activity. Some compounds showed excellent antimicrobial properties. []
Compound Description: The crystal structure of this compound was determined and analyzed, highlighting the planar nature of the benzofuran ring system and the dihedral angles between different ring systems within the molecule. []
Compound Description: The crystal structure of this compound was determined, revealing two crystallographically independent molecules in the asymmetric unit. []
Compound Description: This compound was unexpectedly obtained from the condensation reaction of 2-carboxybenzaldehyde with 1,2-phenylenediamine. []
Compound Description: This benzofuranethanamine derivative was synthesized and pharmacologically tested, revealing similar negative inotropic and chronotropic effects to propafenone but lacking β1-adrenoreceptor blocking activity. []
Compound Description: This study focused on the synthesis and rearrangement of various substituted S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium-bromide derivatives. The rearrangement yielded substituted 2-imino-1,3-thiazolidin-4-ones. The kinetics and mechanism of this rearrangement were also investigated. []
Compound Description: This paper describes a one-pot, four-component synthesis of N2-alkyl-N3-[2-(1,3,4-oxadiazol-2-yl)aryl]benzofuran-2,3-diamines. []
Compound Description: The crystal structure of this compound was solved, revealing the presence of various intermolecular hydrogen bonds stabilizing the structure. []
Compound Description: The crystal structure of this compound was analyzed, highlighting the near-orthogonal arrangement of the benzofuran and indole ring systems. []
Compound Description: This patent describes a process for preparing 5-[4-(2-hydroxypropyl)-3,5-dioxo-4,5-dihydro-3H-[1,2,4]triazin-2-yl]benzamide, including the deprotection of intermediates containing protected hydroxyl groups. []
Compound Description: This study reports the discovery and development of 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamides as a new class of potent and selective monoamine oxidase inhibitors (MAO-Is). []
Compound Description: This compound was synthesized and characterized. Docking studies and a SAR study were also performed. []
Compound Description: This patent describes the synthesis of 2-[1-(ω-phenoxyalcoylpiperidin-4-yl)aminomethylene]-2H-benzofuran-3-ones and their application in therapeutics. []
Compound Description: The crystal structure of this compound was determined, revealing the planar nature of the benzofuran ring and the dihedral angles between various rings. []
Compound Description: This compound and its novel salt forms are patented for treating and preventing central nervous system disorders, inflammation, pain, and neovascularization. [, ]
Compound Description: This complex was structurally characterized using X-ray crystallography, revealing a polymeric structure with cobalt(II) ions bridged by 1,2-bis(4-pyridyl)ethane ligands. []
Compound Description: PF-04455242 is a novel KOR antagonist with high affinity for KORs and shows promise in treating depression and addiction disorders. []
Compound Description: The paper details the automated synthesis of (rac)-, (R)-, and (S)-[18F]epifluorohydrin for PET radiotracer development. []
42. 2-{5-[4-(3-[18F]Fluoro-2-hydroxypropoxy)phenyl]-2-oxobenzo[d]oxazol-3(2H)-yl}-N-methyl-N-phenylacetamide []* Compound Description: The paper describes the synthesis of (rac)-, (R)-, and (S)- 2-{5-[4-(3-[18F]fluoro-2-hydroxypropoxy)phenyl]-2-oxobenzo[d]oxazol-3(2H)‐yl}‐N‐methyl‐N‐phenylacetamide ([18F]6) as PET radiotracers. []* Relevance: This compound is not structurally related to N-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide. It lacks the benzofuran core and belongs to a different chemical class. The relevance of this paper to the target compound is unclear.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.